1,2,4,5-Tetra(pyridin-4-yl)benzene
Overview
Description
1,2,4,5-Tetra(pyridin-4-yl)benzene, commonly referred to as TPB, is a polyaromatic hydrocarbon (PAH) that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. It is composed of two aromatic rings linked together by a pyridine bridge. TPB is a stable compound with a low melting point and a relatively low boiling point, making it an ideal candidate for organic synthesis. TPB has been studied for its potential applications in scientific research, including its use as a catalyst, reactant, and as a potential therapeutic agent.
Scientific Research Applications
1. Dual-Switching Spin-Crossover Framework
- Results: The combination of electronic bistability, redox reaction, and guest recognition in a homogeneous lattice provides a utility platform for designing multi-responsive molecule-based materials .
2. Spin Crossover Porous Coordination Polymers
- Results: The modulation of host–guest interactions significantly influences the transition temperatures and SCO characteristics in a flexible PCP .
3. Neuroprotective Agents
4. Iodine Uptake, Photocatalytic Hydrogen Evolution, High-Performance Supercapacitors, and Heterogeneous Catalysis
5. Photocatalytic Hydrogen Evolution
6. Electronic and Optical Applications
- Application Summary: Compounds related to 1,2,4,5-Tetra(pyridin-4-yl)benzene have been explored for their electronic and optical properties.
- Results: The specific results or outcomes obtained are not detailed in the source.
7. Anticancer Agents
- Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Dual-Switching Spin-Crossover Framework
- Results: The combination of electronic bistability, redox reaction, and guest recognition in a homogeneous lattice provides a utility platform for designing multi-responsive molecule-based materials .
9. Two-Dimensional Spin-Crossover Coordination Polymers
properties
IUPAC Name |
4-(2,4,5-tripyridin-4-ylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALFCQVQALKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570683 | |
Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetra(pyridin-4-yl)benzene | |
CAS RN |
170165-81-8 | |
Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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